tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C16H22BrN3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The compound is characterized by the presence of a tert-butyl carbamate group, which is commonly used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Coupling with tert-butyl carbamate: The brominated pyrazole is then coupled with tert-butyl carbamate using a base such as cesium carbonate in a solvent like 1,4-dioxane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and reduction reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring .
Scientific Research Applications
tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(4-bromophenyl)ethyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
Uniqueness
tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4-bromophenyl)pyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)18-8-9-20-11-13(10-19-20)12-4-6-14(17)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOFKHGPPMPPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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